molecular formula C17H21ClN2O3S2 B2737807 3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide CAS No. 2034572-56-8

3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide

Cat. No.: B2737807
CAS No.: 2034572-56-8
M. Wt: 400.94
InChI Key: FLSMQLKXKGXIEE-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a furan ring, a thiomorpholine moiety, and a benzenesulfonamide group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiomorpholine Introduction: Thiomorpholine can be introduced via nucleophilic substitution reactions, often using thiomorpholine hydrochloride and a suitable base.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)-2-methylbenzenesulfonamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    3-chloro-N-(2-(furan-2-yl)-2-piperidinoethyl)-2-methylbenzenesulfonamide: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzenesulfonamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S2/c1-13-14(18)4-2-6-17(13)25(21,22)19-12-15(16-5-3-9-23-16)20-7-10-24-11-8-20/h2-6,9,15,19H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSMQLKXKGXIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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